Cas no 2341-32-4 (5-fluorocytidine)

5-fluorocytidine structure
5-fluorocytidine structure
Product Name:5-fluorocytidine
CAS No:2341-32-4
MF:C10H8F3NO2
MW:231.171233177185
CID:1414191
Update Time:2024-08-15

5-fluorocytidine Chemical and Physical Properties

Names and Identifiers

    • 5-fluorocytidine
    • 1-bromanyl-4-(2-nitroprop-1-enyl)benzene
    • 2-Nitro-1-(4-trifluormethyl-phenyl)-prop-1-en
    • Benzene,1-bromo-4-(2-nitro-1-propenyl)- (9CI)
    • A815731
    • p-Bromo-b-methyl-b-nitrostyrene
    • 1-(2-nitro-propenyl)-4-trifluoromethyl-benzene
    • 4-Bromo-b-methyl-b-nitrostyrene
    • Benzene, 1-bromo-4-(2-nitropropenyl)-(7CI,8CI)
    • SureCN2199559
    • 2-Nitro-1-(4-trifluormethyl-phenyl)-propen-(1)
    • 1-(2-nitropropenyl)-4-bromobenzene
    • CTK4E7901
    • 1-methyl-1-nitro-2-&lt
    • 4-(trifluoromethyl)phenyl&gt
    • ethene
    • 1-bromo-4-(2-nitro-propenyl)-benzene
    • AG-E-59798
    • 1-(2-nitropropenyl)-4-trifluoromethylbenzene
    • 1-(p-Bromphenyl)-2-nitro-1-propen
    • 2-Nitro-1-(4-brom-phenyl)-propen-(1)
    • Benzene,1-bromo-4-(2-nitro-1-propen-1-yl)-
    • 1-(4-Bromophenyl)-2-nitro-1-propene
    • 1-bromanyl-4-(2-nitroprop-1-enyl)benzene; 2-Nitro-1-(4-trifluormethyl-phenyl)-prop-1-en; Benzene,1-bromo-4-(2-nitro-1-propenyl)- (9CI); A815731; p-Bromo-b-methyl-b-nitrostyrene; 1-(2-nitro-propenyl)-4-trifluoromethyl-benzene; 4-Bromo-b-methyl-b-nitrostyrene; Benzene, 1-bromo-4-(2-nitropropenyl)-(7CI,8CI); SureCN2199559; 2-Nitro-1-(4-trifluormethyl-phenyl)-propen-(1); 1-(2-nitropropenyl)-4-bromobenzene; CTK4E7901; 1-methyl-1-nitro-2-<
    • Benzene, 1-(2-nitro-1-propen-1-yl)-4-(trifluoromethyl)-
    • Inchi: 1S/C10H8F3NO2/c1-7(14(15)16)6-8-2-4-9(5-3-8)10(11,12)13/h2-6H,1H3
    • InChI Key: GUPURCVJIWJCRK-UHFFFAOYSA-N
    • SMILES: C1(C=C([N+]([O-])=O)C)=CC=C(C(F)(F)F)C=C1

Computed Properties

  • Exact Mass: 231.05074
  • Monoisotopic Mass: 231.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 45.8A^2

Experimental Properties

  • Density: 1.31
  • Boiling Point: 265.097°C at 760 mmHg
  • Flash Point: 114.127°C
  • Refractive Index: 1.512
  • PSA: 43.14
Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk